molecular formula C8H10BrNO2 B1465165 2-Bromo-3,5-dimethoxyaniline CAS No. 70277-99-5

2-Bromo-3,5-dimethoxyaniline

Cat. No. B1465165
CAS RN: 70277-99-5
M. Wt: 232.07 g/mol
InChI Key: XVEXDSJIDAIIAP-UHFFFAOYSA-N
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Description

2-Bromo-3,5-dimethoxyaniline is a chemical compound with the molecular formula C8H10BrNO2 and a molecular weight of 232.07400 . It is used in various chemical reactions and has been mentioned in scientific literature .


Molecular Structure Analysis

The molecular structure of 2-Bromo-3,5-dimethoxyaniline consists of a bromine atom (Br), two methoxy groups (OCH3), and an amine group (NH2) attached to a benzene ring . The exact mass of the molecule is 230.98900 .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Bromo-3,5-dimethoxyaniline are not detailed in the available resources, it’s known that anilines like this compound can participate in various chemical reactions, including those involving diazonium salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-3,5-dimethoxyaniline include a molecular weight of 232.07400 and a molecular formula of C8H10BrNO2 . Other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Synthesis of Indoles and Quinolines

One significant application of derivatives of 3,5-dimethoxyaniline, which is structurally related to 2-Bromo-3,5-dimethoxyaniline, is in the synthesis of indoles and quinolines. For instance, studies have shown that cyclization of amino ketones derived from 3,5-dimethoxyaniline can lead to the formation of 2-arylindoles and 3-arylindoles. These compounds have been synthesized and characterized through techniques like X-ray diffraction (Black et al., 1980). Similarly, a variety of 7-alkylamino-2-methylquinoline-5,8-diones have been synthesized from 2,5-dimethoxyaniline, demonstrating the compound's utility in heterocyclic chemistry (Choi et al., 2002).

Electrochemical Applications

2,5-Dimethoxyaniline, a structurally similar compound, has been electrochemically polymerized on glassy carbon electrodes. This process significantly enhances the oxidation of glutamic acids, indicating its potential in electrochemical applications. The synthesized polymer displayed a chain structure with nanometer-sized particles, which is relevant for various electrochemical processes (Zeng et al., 2019).

Photostabilization of Polymers

Thiophenes derived from 3,5-dimethoxyaniline have been synthesized and used as photostabilizers for poly(vinyl chloride) (PVC). These compounds, such as N-[(3-bromo-2-methylthiophen-5-yl)methylene]-3,4-dimethoxyaniline, have shown effectiveness in reducing the level of photodegradation in PVC films, thus demonstrating their utility in enhancing the durability of polymers under UV exposure (Balakit et al., 2015).

Synthesis of Nanostructured Materials

The compound has also been used in the green chemistry synthesis of nanostructured materials. For example, a high surface area nanostructured poly(2,5-dimethoxyaniline) powder with high electrical conductivity and charge storage capacity was synthesized, showcasing its potential in the development of advanced materials (Jain et al., 2010).

properties

IUPAC Name

2-bromo-3,5-dimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-11-5-3-6(10)8(9)7(4-5)12-2/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEXDSJIDAIIAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70702706
Record name 2-Bromo-3,5-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70702706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,5-dimethoxyaniline

CAS RN

70277-99-5
Record name 2-Bromo-3,5-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70702706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3,5-Dimethoxyaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PSR Mitchell, IF Sengul, H Kandemir, SJ Nugent… - Tetrahedron, 2012 - Elsevier
The bromination of activated 4,6-dimethoxyindoles can be carried out effectively provided that an electron-withdrawing group is also present. Thus the range of products includes 2-…
Number of citations: 18 www.sciencedirect.com
H Kandemir - 2011 - unsworks.unsw.edu.au
The primary aim of this project was to synthesize novel 2, 2′-and 7, 7′-linked bisindole systems from methoxy activated indoles, and investigate their ability to undergo electrophilic …
Number of citations: 2 unsworks.unsw.edu.au

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